molecular formula C22H29N3O2 B2858481 N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide CAS No. 1147739-20-5

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide

Cat. No.: B2858481
CAS No.: 1147739-20-5
M. Wt: 367.493
InChI Key: GQWGXMWPBMZSDB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16-5-6-19(17(2)13-16)21(27)18-7-11-25(12-8-18)14-20(26)24-22(15-23)9-3-4-10-22/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWGXMWPBMZSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide, with the CAS number 1147739-20-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C22H29N3O2
  • Molecular Weight : 367.5 g/mol
  • Structure : The compound features a piperidine ring substituted with a 2,4-dimethylbenzoyl group and a cyanocyclopentyl moiety, which may influence its biological interactions.
PropertyValue
CAS Number1147739-20-5
Molecular FormulaC22H29N3O2
Molecular Weight367.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in inflammatory and apoptotic processes. This aligns with findings from similar compounds that target c-Jun N-terminal kinases (JNKs), which play critical roles in cellular stress responses and apoptosis .

Efficacy in Preclinical Models

In Vitro Studies :
Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, studies involving JNK inhibitors have shown protective effects against neuronal cell death induced by stressors such as serum deprivation .

In Vivo Studies :
Animal models have been employed to assess the therapeutic potential of this compound. In particular, its administration has been linked to reduced tumor growth rates and improved survival outcomes in models of aggressive cancers. These findings suggest a promising avenue for developing this compound as a therapeutic agent in oncology.

Case Studies

  • Neuroprotection : A study demonstrated that derivatives similar to this compound provided neuroprotective effects in models of neurodegenerative diseases. The mechanism was linked to the modulation of apoptotic pathways mediated by JNK inhibition .
  • Anti-inflammatory Effects : Another case highlighted the compound's potential in reducing inflammation markers in models of rheumatoid arthritis, suggesting that it could be beneficial for inflammatory disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Physicochemical Properties

The target compound is compared with four analogs (Table 1), focusing on substituent modifications and their implications:

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents on Acetamide/Piperidine/Piperazine Molecular Formula Molecular Weight (g/mol) CAS Number Source
Target Compound Piperidine, 2,4-dimethylbenzoyl C22H29N3O2 367.50 1147739-20-5
N-(1-cyanocyclopentyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide Piperazine, 4-fluorobenzoyl C19H23FN4O2 358.42 Not available
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide Cyclopropylethyl, (2,4-difluorophenyl)sulfanyl C14H14F2N2OS 296.34 1252334-49-8
N-(1-cyanocyclopentyl)-2-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}acetamide Piperazine, 4-(propan-2-yl)benzenesulfonyl C21H30N4O3S 418.55 851469-28-8
N-cyclopentyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide Cyclopentyl (no cyano), 2-methoxyphenyl C18H27N3O2 317.43 Y206-4425

Pharmacological and Physicochemical Implications

Piperidine vs. Piperazine Rings
  • The target compound features a piperidine ring, while analogs in and use piperazine . Piperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which may influence solubility and receptor binding .
Substituent Effects on Lipophilicity
  • The 2,4-dimethylbenzoyl group (target compound) enhances lipophilicity compared to the 4-fluorobenzoyl group in , which introduces moderate polarity via fluorine.
Cyano Group Positioning
  • The 1-cyanocyclopentyl moiety in the target compound and is critical for steric and electronic interactions. In , the absence of the cyano group simplifies the structure, likely reducing binding affinity to targets requiring this group .
Sulfur-Containing Modifications
  • The (2,4-difluorophenyl)sulfanyl group in introduces sulfur, which may alter redox properties or interact with cysteine residues in target proteins .

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